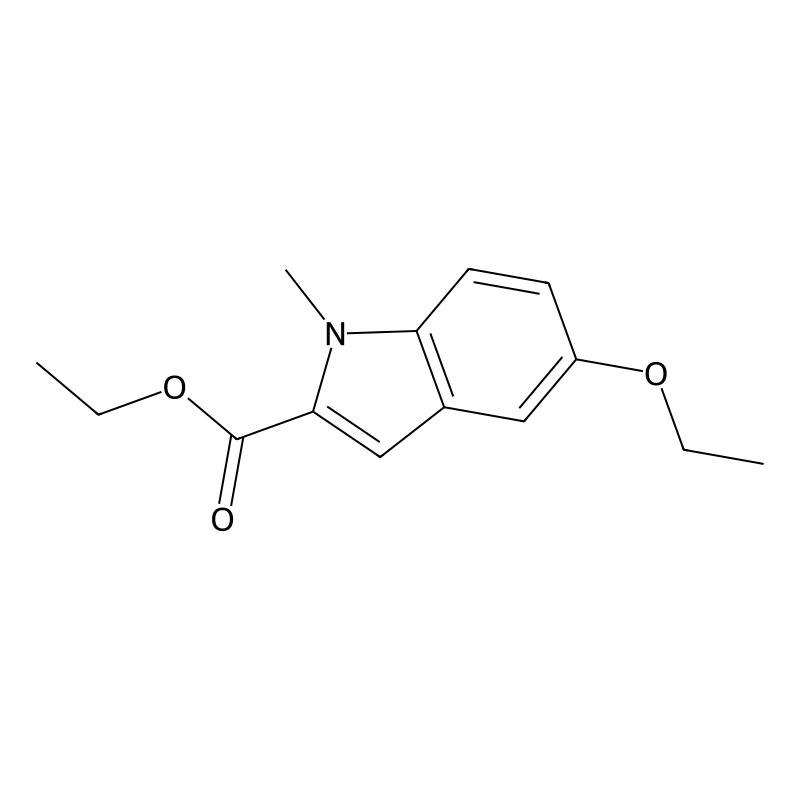

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole derivative synthesis

The molecule contains an indole ring, a common scaffold in many biologically active molecules. Research might focus on using this compound as a starting material for the synthesis of more complex indole derivatives with potential medicinal properties [].

Structure-activity relationship studies

By studying how modifications to the molecule's structure affect its biological activity, researchers could gain insights into the mechanisms of action of other indole-based drugs [].

Biological screening

The compound could be screened for activity against various targets of interest, such as enzymes, receptors, or pathogens, to identify potential leads for drug discovery [].

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its ethoxy and methyl substituents at specific positions on the indole ring. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula of Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is , with a molecular weight of approximately 233.26 g/mol. The structure features an indole ring system, which is known for its diverse reactivity and biological significance.

- Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

- Reduction: It can undergo reduction reactions to yield different reduced forms.

- Electrophilic Substitution: The indole ring can be modified through electrophilic substitution, allowing for the introduction of new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific reaction conditions, including temperature and solvent, are tailored based on the desired transformation .

Indole derivatives, including Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate, exhibit a broad range of biological activities. These compounds have been studied for their:

- Antiviral Properties: Potential effectiveness against viral infections.

- Anti-inflammatory Effects: Ability to reduce inflammation in various conditions.

- Anticancer Activity: Inhibition of cancer cell proliferation.

- Antimicrobial Effects: Activity against bacteria and fungi.

The diverse biological activities are attributed to the compound's ability to interact with multiple biochemical pathways, making it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate:

- Reaction of Indoles with Ethyl Acetoacetate: One common approach involves the reaction of substituted indoles with ethyl acetoacetate in the presence of a catalyst, leading to the formation of the desired ester.

- Friedel-Crafts Acylation: This method utilizes acylation reactions to introduce the carboxylate group onto the indole structure .

These synthesis methods can be optimized for yield and purity by adjusting various parameters such as temperature and reaction time.

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate has several potential applications, particularly in:

- Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases due to its biological activity.

- Chemical Research: As a reagent in organic synthesis, particularly in creating more complex indole derivatives.

The compound's unique structural features may also lend themselves to applications in materials science or as intermediates in synthetic pathways .

Studies on Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate's interactions with biological targets are crucial for understanding its mechanism of action. Research indicates that this compound can bind to multiple receptors, influencing various signaling pathways. This multi-target interaction profile underlines its potential utility in treating complex diseases that involve multiple biochemical pathways .

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate shares structural similarities with several other indole derivatives. Here is a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 5-methoxy-1H-indole-2-carboxylate | 0.98 | Contains a methoxy group instead of an ethoxy group |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | 0.97 | Methoxy group at position six |

| Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | 0.95 | Benzyl ether substituent |

| Ethyl 5-isopropoxy-1H-indole-2-carboxylate | 0.95 | Isopropoxy group providing steric hindrance |

| Ethyl 5-acetoxy-1H-indole-2-carboxylate | 0.98 | Acetoxy group introduces different reactivity |

Ethyl 5-ethoxy-1-methyl-1H-indole-2-carboxylate is distinct due to its specific ethoxy substitution and methyl group at the first position, which may influence its reactivity and biological profile compared to these similar compounds .